Distinct Mass Spectrometric Fragmentation vs. Octachloro-1,2-dimethylenecyclobutane and Hexachloropentafulvene
Under electron impact ionization, 1,2-dichloro-3,4-bis(dichloromethylene)cyclobutane (IV) does NOT act as an intermediate in the formation of hexachloropentafulvene (II) from octachloro-1,2-dimethylenecyclobutane (III). This was a previously proposed mechanism that was disproven. The mass spectra of II and IV uniquely show the occurrence of [C6]+ and [C5]+ species, indicating cleavage of the semicyclic C-C bond [1]. In contrast, octachloro-1,2-dimethylenecyclobutane (III) is thermally stable under conditions (250°C, ~5 × 10⁻² torr) where fulvene isomers dechlorinate [2].
| Evidence Dimension | Electron impact fragmentation pathway |
|---|---|
| Target Compound Data | Does not form hexachloropentafulvene (II); produces [C6]+ and [C5]+ fragments. |
| Comparator Or Baseline | Octachloro-1,2-dimethylenecyclobutane (III) vs. Hexachloropentafulvene (II). III is thermally stable at 250°C; II is formed from fulvene isomers. |
| Quantified Difference | Qualitative difference: Target compound (IV) is not an intermediate; distinct fragmentation pattern. Thermal stability: III is stable at 250°C/5×10⁻² torr; fulvene isomers dechlorinate. |
| Conditions | Electron impact mass spectrometry; Pyrolysis at 250°C and ~5 × 10⁻² torr. |
Why This Matters
This data clarifies reaction mechanisms and confirms the unique stability and fragmentation behavior of the target compound, which is critical for synthetic route planning and analytical method development.
- [1] Agranat, I.; Loewenstein, R. M. J.; Bergmann, E. D. The behaviour of perchloro‐3,4‐dimethylenecyclobutene,‐pentafulvene and‐ pentafulv‐alene under electron‐impact. Journal of Mass Spectrometry 1971, 5 (3), 289–295. View Source
- [2] Meyerson, S.; Fields, E. K. Behaviour of C6Cl8 isomers upon pyrolysis and electron impact in a mass spectrometer. J. Chem. Soc. B 1966, 1001–1003. DOI: 10.1039/J29660001001. View Source
